

physical and chemical properties of 2-Bromo-2-methylpropanenitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-2-methylpropanenitrile**

Cat. No.: **B1338764**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-2-methylpropanenitrile**: Properties, Reactivity, and Applications

Introduction

2-Bromo-2-methylpropanenitrile, also known as α -bromoisobutyronitrile, is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its structure, featuring a tertiary bromide and a nitrile group on the same quaternary carbon, provides a unique platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its physical properties, spectroscopic signature, chemical reactivity, and applications, with a focus on its utility for researchers and professionals in drug development and materials science.

Core Molecular & Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification.

Chemical Identity

- IUPAC Name: **2-bromo-2-methylpropanenitrile**[\[1\]](#)[\[2\]](#)
- Synonyms: 2-Bromo-2-methylpropionitrile, 2-Bromo-2-cyanopropane[\[3\]](#)[\[4\]](#)
- CAS Number: 41658-69-9[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

- Molecular Formula: C₄H₆BrN[1][3][5][6][7]
- SMILES: CC(C)(Br)C#N[1][2]

Physicochemical Data

The physical characteristics of **2-Bromo-2-methylpropanenitrile** dictate its handling, storage, and reaction conditions. It is a liquid at room temperature, which simplifies its measurement and addition to reaction mixtures.[1][3][8]

Property	Value	Source(s)
Molecular Weight	~148.00 g/mol	[2][3][6][7][8]
Appearance	Colorless to light yellow clear liquid	[1][3][5]
Boiling Point	140-142 °C	[3][5]
Melting Point	Approx. -60 °C	[5]
Density	~1.39 - 1.48 g/cm ³	[3][5]
Flash Point	39 °C	[3]
Refractive Index	~1.438	[5]

Solubility Profile

The solubility of **2-Bromo-2-methylpropanenitrile** is consistent with its structure. It is soluble in common polar organic solvents such as alcohols and ethers, which is advantageous for a wide range of reaction media.[5] Conversely, it is insoluble in non-polar solvents like alkanes.[5]

Structural Analysis & Reactivity Implications

The molecule's reactivity is dictated by its two key functional groups attached to a quaternary carbon. This unique arrangement is the source of its synthetic utility.

Caption: Relationship between structure and primary reactive sites.

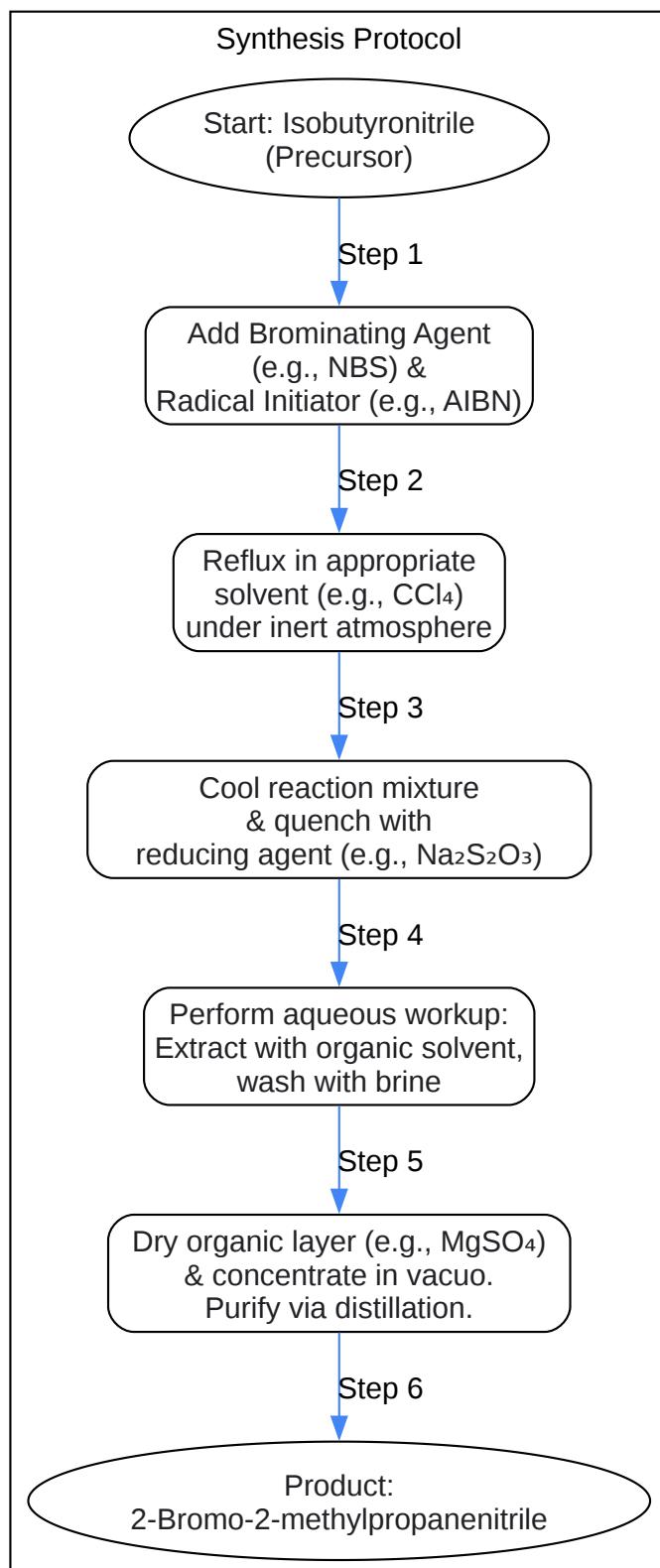
- **Tertiary Bromide:** The bromine atom is an excellent leaving group. Its position on a tertiary carbon sterically hinders S_N2 reactions but strongly promotes S_N1 -type reactions via a stabilized tertiary carbocation intermediate.
- **Nitrile Group:** The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo addition reactions with organometallic reagents. Its strong electron-withdrawing nature also influences the stability of the adjacent carbocation.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While raw spectra should be consulted, the expected signatures are as follows:

Technique	Expected Signature
^1H NMR	A single peak (singlet) in the aliphatic region, integrating to 6 protons, corresponding to the two equivalent methyl groups.
^{13}C NMR	Three distinct signals are expected: one for the quaternary carbon, one for the methyl carbons, and one for the nitrile carbon.
IR Spectroscopy	A sharp, characteristic absorption band around $2230\text{-}2250\text{ cm}^{-1}$ for the $\text{C}\equiv\text{N}$ stretch. C-H stretching and bending frequencies will also be present.
Mass Spec (MS)	The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).

Authoritative spectral data can be sourced from databases such as PubChem and ChemicalBook for comparison.[\[2\]](#)[\[9\]](#)


Chemical Reactivity & Synthesis

Stability and Storage

2-Bromo-2-methylpropanenitrile is stable at room temperature but should be handled with care.^[5] It is sensitive to air and may react under high temperatures or upon exposure to light or strong reducing agents.^{[3][5]} For long-term storage, it is recommended to keep it in a cool, dark place (<15°C) under an inert atmosphere.^[3]

Typical Synthesis Route

A common laboratory-scale synthesis involves the bromination of isobutyronitrile. The workflow requires careful control of reaction conditions to achieve high purity.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of **2-Bromo-2-methylpropanenitrile**.

Key Reactions: Nucleophilic Substitution

The compound is an excellent substrate for nucleophilic substitution, primarily proceeding through an S_N1 mechanism. This reactivity makes it a valuable tool for introducing the 2-cyano-2-propyl group into a target molecule.

Experimental Protocol: Nucleophilic Substitution with an Amine

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine substrate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
- **Addition of Base:** Add a non-nucleophilic base (1.1 - 1.5 eq), such as diisopropylethylamine (DIPEA), to the solution and stir.
- **Reagent Addition:** Slowly add **2-Bromo-2-methylpropanenitrile** (1.05 eq) to the stirred solution at room temperature. **Causality:** A slight excess ensures the complete consumption of the more valuable amine substrate.
- **Reaction Monitoring:** Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.
- **Workup:** Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography or distillation to yield the desired substituted product.

Applications in Research and Development

The unique bifunctionality of **2-Bromo-2-methylpropanenitrile** makes it a key intermediate in several fields.

- **Pharmaceutical Synthesis:** It is widely used in the synthesis of complex heterocyclic compounds and as a building block for Active Pharmaceutical Ingredients (APIs).^[10] Its

ability to participate in nucleophilic substitution and cyanation reactions is highly valued in drug discovery.[10]

- Polymer Chemistry: The compound can be used to modify polymer chains, introducing functional nitrile groups that can be further transformed to alter the polymer's properties.[10]
- Agrochemicals and Specialty Chemicals: It serves as a precursor in the manufacturing of various pesticides, dyes, and rubber processing aids.[5]

Safety & Hazard Profile

2-Bromo-2-methylpropanenitrile is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3][11]

GHS Hazard Classification

Pictogram(s)	GHS Code	Hazard Statement	Source(s)
	H226	Flammable liquid and vapor	[2][3][4][6]
	H301+H311+H331	Toxic if swallowed, in contact with skin or if inhaled	[3][4]
!	H315	Causes skin irritation	[2][3][6]
!	H319	Causes serious eye irritation	[2][3][6]
!	H335	May cause respiratory irritation	[2][6]

Handling and First Aid

- Handling: Use only non-sparking tools and take precautionary measures against static discharge.[3][11] Keep away from heat, sparks, and open flames.[3][11] Avoid breathing vapors and ensure all work is conducted in a chemical fume hood.[3][11]
- First Aid:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3][4]
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][4]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[3][4]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

Conclusion

2-Bromo-2-methylpropanenitrile is a potent and versatile chemical intermediate whose value lies in the distinct and complementary reactivity of its tertiary bromide and nitrile functionalities. A comprehensive understanding of its physical properties, reactivity, and stringent safety requirements is essential for leveraging its synthetic potential effectively and safely. Its established role in the synthesis of pharmaceuticals and specialty chemicals underscores its continued importance in both academic research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-2-methylpropanenitrile 95.00% | CAS: 41658-69-9 | AChemBlock [achemblock.com]
- 2. 2-Bromo-2-methylpropanenitrile | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-2-methylpropanenitrile | 41658-69-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 2-Bromo-2-methylpropanenitrile | 41658-69-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. 2-bromo-2-methylpropanenitrile | CAS#:41658-69-9 | Chemsric [chemsrc.com]
- 8. 2-BROMO-2-METHYLPROPANENITRILE | CymitQuimica [cymitquimica.com]
- 9. 2-bromo-2-methylpropanenitrile(41658-69-9) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Bromo-2-methylpropanenitrile [myskinrecipes.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-2-methylpropanenitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338764#physical-and-chemical-properties-of-2-bromo-2-methylpropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com